butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a 3,4-dimethoxyphenethyl substituent at the 1-position and a butyl ester at the 3-position of the heterocyclic core. The compound’s structure integrates electron-rich aromatic systems (3,4-dimethoxy groups) and a flexible ethyl linker, which may enhance interactions with biological targets such as kinases or neurotransmitter receptors.
Properties
Molecular Formula |
C25H28N4O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C25H28N4O4/c1-4-5-14-33-25(30)21-22-24(28-18-9-7-6-8-17(18)27-22)29(23(21)26)13-12-16-10-11-19(31-2)20(15-16)32-3/h6-11,15H,4-5,12-14,26H2,1-3H3 |
InChI Key |
CJYKFGMMQUVKHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolo Moiety: The pyrrolo ring can be introduced via a cyclization reaction involving an appropriate precursor.
Attachment of the Butyl Ester Group: This step involves esterification of the carboxylic acid group with butanol in the presence of a catalyst.
Functionalization with the Amino and Dimethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline and pyrrolo rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways.
DNA/RNA: The compound could intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes:
Substituent Effects on Physicochemical Properties
- Methoxy groups also contribute to hydrogen-bonding capacity, which may increase aqueous solubility compared to alkyl or halogenated analogs .
- Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in increases lipophilicity (logP) and metabolic resistance but may reduce solubility.
Pharmacological Implications
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzyl , naphthyl ) favor π-π stacking with protein targets, while aliphatic groups (e.g., cyclohexylmethyl ) may improve membrane permeability.
- Ester Variations: Ethyl esters generally confer lower molecular weight and faster hydrolysis rates compared to butyl esters , affecting half-life and bioavailability.
Biological Activity
Butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrroloquinoxaline core and various functional groups, contribute to its biological activity. This article reviews the compound's biological properties, focusing on its anticancer and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O4, with a molecular weight of approximately 370.41 g/mol. The compound features a butyl ester group, an amino group, and a dimethoxyphenyl moiety that enhance its reactivity and biological interactions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its potential to inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MALME-M (melanoma) | 55.75% growth inhibition | |
| HeLa (cervical cancer) | 0.126 | |
| SMMC-7721 (liver cancer) | 0.071 | |
| K562 (leukemia) | 0.164 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups like methoxy significantly enhances anticancer activity. The aliphatic linker at the third position from the quinoxaline nucleus is crucial for maintaining potency .
Antimicrobial Activity
Preliminary investigations have also suggested that this compound may possess antimicrobial properties. Although specific data on its antimicrobial efficacy is limited, the structural characteristics typical of quinoxaline derivatives often correlate with antibacterial and antifungal activities .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar quinoxaline derivatives:
-
Study on Quinoxaline Derivatives :
- A range of quinoxaline derivatives was tested against multiple cancer cell lines.
- Compounds with unsubstituted aromatic rings showed higher activity compared to those with electron-withdrawing groups.
- The study highlighted that modifications to the quinoxaline core could lead to enhanced anticancer effects .
- SAR Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
